Nickel;yttrium

Magnetic materials Intermetallic compounds Spintronics research

YNi₅ (CAS 12333-67-4) is the benchmark hexagonal CaCu₅-type phase (space group P6/mmm, 7.80 g/cm³) in the Y-Ni binary system. Its Pauli paramagnetic ground state and negligible hydrogen absorption—even at 673 K and 15 MPa H₂—fundamentally distinguish it from ferromagnetic YNi₃ or hydrogen-absorbing LaNi₅. Procuring without phase specification risks receiving a different intermetallic with divergent magnetic, structural, and sorption behavior. Verify phase identity before ordering. Supplied as powder, ingot, or sputtering targets in purities from Ni≈90% to 99.999% (5N).

Molecular Formula Ni5Y
Molecular Weight 382.373
CAS No. 12333-67-4
Cat. No. B577347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel;yttrium
CAS12333-67-4
SynonymsYttrium-Nickel alloy, YNi5
Molecular FormulaNi5Y
Molecular Weight382.373
Structural Identifiers
SMILES[Ni].[Ni].[Ni].[Ni].[Ni].[Y]
InChIInChI=1S/5Ni.Y
InChIKeyPKGOVESIHDGGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Yttrium (CAS 12333-67-4) for Scientific Procurement: Intermetallic Compound Properties and Research-Grade Specifications


Nickel;yttrium (CAS 12333-67-4) is a binary rare earth–transition metal intermetallic compound that exists in multiple stoichiometric phases, with YNi₅ (hexagonal CaCu₅-type structure, space group P6/mmm) being the most extensively studied and commercially available form [1]. The Y-Ni binary system includes at least eight distinct intermetallic phases—Y₃Ni, Y₃Ni₂, YNi, YNi₂, YNi₃, YNi₄, YNi₅, and YNi₉—each exhibiting discrete crystallographic, electronic, and functional properties [2]. YNi₅ is characterized by calculated density of 7.80 g/cm³, formation energy of -0.319 eV/atom, and ferromagnetic ordering with a calculated magnetic moment of 1.358 μ_B per unit cell [1]. The compound is commercially supplied in multiple purity grades ranging from 99% (2N) to 99.999% (5N) in various form factors including ingot, powder, and sputtering targets, with appropriate hazard classification (H317, H351, H372, H412) for safe handling [3].

Why Nickel Yttrium (CAS 12333-67-4) Cannot Be Replaced by Generic Nickel Alloys or Other Rare Earth Nickel Intermetallics


The Y-Ni binary system exhibits profound composition-dependent variation in fundamental electronic and functional properties that precludes generic substitution. Across the eight identified stoichiometric phases (Y₃Ni through YNi₉), magnetic behavior transitions dramatically from Pauli paramagnetism in YNi₅ to very weak itinerant ferromagnetism in YNi₃ and Y₂Ni₇, with the resurgence of magnetism attributed specifically to nickel 3d electron spatial distribution rather than yttrium 4d contributions [1]. Crystallographic parameters diverge sharply—YNi₅ adopts hexagonal CaCu₅-type structure (space group P6/mmm, density 7.80 g/cm³), whereas YNi crystallizes with monoclinic symmetry (space group P2₁/b) and lower density of 6.06 g/cm³ [2][3]. Critically, hydrogen storage behavior among RNi₅ (R = rare earth) compounds reveals that binary YNi₅ exhibits negligible hydrogen absorption up to 673 K and 15 MPa H₂, in stark contrast to LaNi₅ which absorbs >6 H atoms per formula unit at modest pressure [4]. Consequently, procurement specifications that omit precise phase identification (e.g., ordering 'nickel-yttrium alloy' without designating YNi₅ versus YNi or YNi₃) will result in materially different physicochemical behavior.

Quantitative Differential Evidence for Nickel Yttrium (CAS 12333-67-4) vs. Comparators in Magnetic, Hydrogen Storage, Catalytic, and Structural Applications


Magnetic Ground State Differentiation: YNi₅ Pauli Paramagnetism vs. YNi₃ Itinerant Ferromagnetism

Within the Y-Ni binary system, magnetic ground state varies discontinuously with stoichiometry. YNi₅ is characterized as a Pauli paramagnet with no spontaneous magnetic ordering, whereas YNi₃ exhibits very weak itinerant ferromagnetism analogous to ZrZn₂. Polarized neutron diffraction experiments on YNi₃ single crystals confirmed that the magnetic resurgence originates from nickel 3d electrons with spatial distribution comparable to that in metallic nickel, not from yttrium 4d contributions [1].

Magnetic materials Intermetallic compounds Spintronics research

Hydrogen Storage Inactivity of Binary YNi₅ vs. High Capacity of LaNi₅ and Ternary YNi₅₋ₓAlₓ Alloys

Binary YNi₅ exhibits fundamentally different hydrogen sorption behavior compared to the archetypal hydrogen storage compound LaNi₅ and to aluminum-substituted ternary YNi₅₋ₓAlₓ derivatives. Binary YNi₅ shows no significant hydrogen absorption even under extreme conditions up to 673 K and 15 MPa H₂ pressure. In contrast, ternary YNi₅₋ₓAlₓ alloys with the CaCu₅ structure react readily with hydrogen, absorbing between 1.85 and 3.96 hydrogen atoms per formula unit at room temperature [1]. The hydrogen storage behavior of YNi₅ parallels that of TbNi₅ and DyNi₅ compounds with similar lattice constants, exhibiting comparable pressure-composition isotherms, which confirms that 4f electrons exert no direct influence on the novel plateau appearance observed in RNi₅-H systems [2].

Hydrogen storage Metal hydride batteries Energy materials

Enhanced Catalytic Activity of Yttrium-Promoted Nickel Catalysts vs. Zirconia-Promoted and Unpromoted Formulations

Yttria-promoted mesoporous carbon-nickel-cobalt (MC-Ni-Co) catalysts demonstrate quantitatively superior performance in ethanol steam reforming compared to zirconia-promoted analogs. The yttria-promoted catalyst achieved approximately 56% ethanol conversion at 375 °C, compared to approximately 46% conversion for the zirconia-promoted catalyst under identical conditions . XRD and HR-TEM characterization attributed this enhancement to smaller nanoparticle size and higher metal dispersion in the yttria-promoted formulation; TPR analysis further confirmed easier reduction of oxide nanoparticles in the yttria-promoted catalyst relative to the zirconia-promoted catalyst . In dry methane reforming applications, yttrium-loaded monometallic nickel catalysts on alumina exhibited higher activity and stability than yttrium-free alumina-supported nickel catalysts, an effect ascribed to enhanced nickel dispersity from proximity to yttrium oxide species [1].

Catalysis Hydrogen production Ethanol steam reforming

Crystal Structure and Density Variation Across Y-Ni Binary Phases as a Function of Stoichiometry

The Y-Ni binary system displays distinct crystallographic parameters that vary systematically with stoichiometry, enabling unambiguous phase identification via X-ray diffraction. YNi₅ crystallizes in hexagonal CaCu₅-type structure (space group P6/mmm) with calculated density of 7.80 g/cm³ [1]. YNi₃ adopts trigonal R-3m space group with Y–Ni bond distances ranging from 2.85–3.10 Å [2]. YNi crystallizes with monoclinic symmetry in space group P2₁/b, lattice parameters a = 4.114 Å, b = 7.14 Å, c = 5.501 Å, β = 90.0 ± 0.5°, and calculated density of 6.06 g/cm³ [3]. YNi₂ forms a C15 Laves phase superstructure with ordered Y vacancies (approximate stoichiometry Y₀.₉₅Ni₂) [4].

Crystallography Materials characterization Phase identification

Yttrium-Modified Nickel Catalysts Exhibit Superior Metal Dispersion and Reducibility vs. Unpromoted Nickel

Yttrium modification of nickel-based catalysts produces quantifiable improvements in metal dispersion and reducibility that directly correlate with enhanced catalytic stability. Y-loaded monometallic Ni catalysts supported on alumina demonstrated higher catalytic activity and superior long-term stability compared to yttrium-free alumina-supported Ni, with the performance difference attributed to the proximity of nickel to yttrium oxide species, which increases metal dispersity [1]. In the dry reforming of methane, the enhanced dispersion reduces nickel sintering and carbon deposition, both of which are primary deactivation mechanisms for unpromoted nickel catalysts [1]. The close contact between nickel and yttrium oxide species modifies the electronic environment of nickel atoms as characterized by XPS and TPR-H₂, with yttrium oxide promoting the formation and stabilization of metallic Ni⁰ active sites [1].

Catalyst design Dry methane reforming Metal dispersion

Research and Industrial Application Scenarios for Nickel Yttrium (CAS 12333-67-4) Based on Quantified Differential Evidence


Magnetic Materials Research Requiring Pauli Paramagnetic Reference Compounds

YNi₅ serves as a well-characterized Pauli paramagnet in the Y-Ni binary system, enabling its use as a calibration standard or reference material in magnetic property studies of rare earth–transition metal intermetallics. Its paramagnetic ground state contrasts sharply with the very weak itinerant ferromagnetism observed in YNi₃ and Y₂Ni₇, a difference experimentally confirmed by polarized neutron diffraction [1]. Researchers investigating composition-dependent magnetic phase transitions across the Y-Ni series require phase-pure YNi₅ to establish baseline paramagnetic behavior and to avoid contamination from ferromagnetic YNi₃ or non-magnetic YNi phases [2][3].

Hydrogen Storage Material Development Requiring Non-Hydrogen-Absorbing Matrix Phases

Binary YNi₅ is specifically suited for applications requiring a non-hydrogen-absorbing intermetallic matrix or control sample in hydrogen storage research. Its negligible hydrogen absorption—even under extreme conditions of 673 K and 15 MPa H₂—provides a stark contrast to ternary YNi₅₋ₓAlₓ alloys (1.85–3.96 H/f.u.) and LaNi₅ (>6 H/f.u.) [1]. This property makes YNi₅ valuable as an inert diluent phase in composite hydrogen storage materials and as a baseline reference for differentiating the contributions of aluminum substitution to hydrogen sorption capacity [2]. The P-C isotherm similarity between YNi₅ and TbNi₅/DyNi₅ further supports its use in systematic studies of 4f electron effects on hydride phase formation [3].

Catalyst Promoter Selection for Nickel-Based Reforming and Hydrogen Production Systems

Yttrium and yttria function as effective promoters for nickel-based catalysts in steam reforming of ethanol and dry reforming of methane, offering quantifiable activity advantages over zirconia-based promoters. Yttria-promoted MC-Ni-Co catalysts achieve ~56% ethanol conversion at 375 °C, outperforming zirconia-promoted catalysts (~46%) due to smaller nanoparticle size, higher dispersion, and easier oxide reducibility [1]. In dry methane reforming, yttrium-loaded nickel catalysts on alumina exhibit enhanced stability and activity compared to yttrium-free formulations, attributable to improved nickel dispersity from proximity to yttrium oxide species [2]. These performance differentials directly inform catalyst formulation decisions for hydrogen production from biomass-derived feedstocks and for syngas generation via methane reforming.

Phase-Pure Intermetallic Reference Materials for X-Ray Diffraction Calibration

YNi₅ provides a well-defined crystallographic reference with hexagonal CaCu₅-type structure (space group P6/mmm) and calculated density of 7.80 g/cm³, enabling its use as an internal standard for powder XRD calibration and phase identification in multi-component rare earth–transition metal systems [1]. The substantial structural divergence among Y-Ni phases—YNi (monoclinic P2₁/b, 6.06 g/cm³), YNi₃ (trigonal R-3m), and YNi₂ (cubic C15 superstructure)—provides unambiguous diffraction fingerprinting capability [2][3][4]. Researchers synthesizing novel ternary or quaternary yttrium-nickel-based compounds require phase-pure YNi₅ as a reference to validate phase purity, detect impurity phases, and calibrate lattice parameter refinements against a well-documented structural model.

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